molecular formula C7H10N2O B009387 2-(6-Aminopyridin-2-YL)ethanol CAS No. 101012-00-4

2-(6-Aminopyridin-2-YL)ethanol

Cat. No. B009387
M. Wt: 138.17 g/mol
InChI Key: OVUUQOXHSUUDPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(6-Aminopyridin-2-yl)ethanol and related compounds has been achieved through various methods, including catalyst-free and aqueous ethanol-mediated synthesis. One study highlights an efficient, catalyst-free multicomponent synthesis of related pyrimidine derivatives in an aqueous ethanol medium, emphasizing the method's green credentials, such as metal-free synthesis and higher product yields without the need for column chromatography (Ibberson et al., 2023). Another approach involves the water-mediated synthesis of pyridine derivatives, employing triethylamine as a base at room temperature, showcasing the versatility and eco-friendliness of the synthesis process (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-(6-Aminopyridin-2-yl)ethanol and derivatives has been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies provide detailed insights into the molecular geometry, bonding, and interactions within the compound. For instance, the crystal structure analysis of related compounds reveals strong intermolecular hydrogen bonding and π-π interactions, contributing to the stability and reactivity of the molecule (Di, 2010).

Chemical Reactions and Properties

2-(6-Aminopyridin-2-yl)ethanol participates in various chemical reactions, demonstrating its reactivity and functional versatility. It has been employed as a protecting group for carboxylic acids, showcasing its utility in synthetic chemistry for selective protection and deprotection strategies (Elladiou & Patrickios, 2012). Additionally, its involvement in nucleophilic substitution reactions and its potential as a ligand in metal complexes highlight its broad applicability in organic synthesis and coordination chemistry (Bhagwat et al., 2012).

Physical Properties Analysis

The physical properties of 2-(6-Aminopyridin-2-yl)ethanol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular forces. Research on related compounds provides insights into how molecular modifications can affect physical properties, offering guidance for the design and synthesis of new derivatives with desirable characteristics.

Chemical Properties Analysis

The chemical properties of 2-(6-Aminopyridin-2-yl)ethanol, including its acidity, basicity, and reactivity towards various reagents, are essential for its application in synthetic routes. Studies on related aminopyridines and their interactions with solvents like ethanol reveal the influence of solvent interactions on the compound's reactivity and stability. For example, the amino-imino tautomerization of diaminopyridines by interaction with ethanol demonstrates the compound's dynamic chemical behavior in different environments (Inuzuka & Fujimoto, 1990).

Scientific Research Applications

Summary of the Application

“2-(6-Aminopyridin-2-YL)ethanol” is used as a corrosion inhibitor for mild steel in acidic or basic environments . The presence of heteroatoms, such as nitrogen, oxygen, and pi-electrons in the Schiff base could cause effective adsorption on the mild steel surface, preventing corrosion .

Methods of Application

The weight loss method and scanning electron microscopy (SEM) were used to investigate the inhibitory effects of “2-(6-Aminopyridin-2-YL)ethanol” on mild steel in a 1 M hydrochloric acid environment . Simulations based on the density functional theory are used to associate inhibitory efficacy with basic molecular characteristics .

Results or Outcomes

The efficiency of inhibition increased as the inhibitor concentration increased and decreased as the temperature increased . The SEM analysis confirmed that the corrosion inhibition of “2-(6-Aminopyridin-2-YL)ethanol” proceeded by the formation of an organic protective layer over the mild steel surface by the adsorption process .

2. Anti-Fibrosis Activity

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application

The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results or Outcomes

Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name

2-(6-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUUQOXHSUUDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopyridin-2-YL)ethanol

Synthesis routes and methods

Procedure details

Lithium alumnium hydride (114 mg) was dissolved in tetrahydrofuran (10 ml). To the solution was added dropwise, at 0° C., a solution of ethyl 2-(6-amino-2-pyridyl)acetate (0.54 g) in tetrahydrofuran (4 ml). The mixture was stirred for 15 minutes at the same temperature. To the reaction mixture were added water (0.12 ml) and 1N sodium hydroxide (0.36 ml), successively. Resulting insolubles were filtered off, and the filtrate was concentrated. The concentrate was purified by means of a column chromatography (carrier: silica gel, 30 g, developing solvent: ethyl acetate-acetone, 4:1) to afford the title compound (0.23 g) as an oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.36 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.12 mL
Type
solvent
Reaction Step Four

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